![molecular formula C23H28N2O5S B2550965 3-(苯磺酰基)-N-[(3,4-二甲氧基苯基)甲基]-8-氮杂双环[3.2.1]辛烷-8-甲酰胺 CAS No. 1448030-97-4](/img/structure/B2550965.png)
3-(苯磺酰基)-N-[(3,4-二甲氧基苯基)甲基]-8-氮杂双环[3.2.1]辛烷-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[321]OCTANE-8-CARBOXAMIDE is a complex organic compound featuring a bicyclic structure
科学研究应用
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzenesulfonyl and dimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
作用机制
The mechanism of action of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.3.0]OCTANE-8-CARBOXAMIDE
- 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[2.2.1]OCTANE-8-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-29-21-11-8-16(12-22(21)30-2)15-24-23(26)25-17-9-10-18(25)14-20(13-17)31(27,28)19-6-4-3-5-7-19/h3-8,11-12,17-18,20H,9-10,13-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKJLVHUHGLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
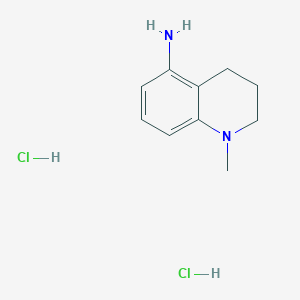
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)
![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2550888.png)

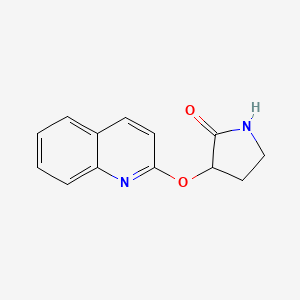
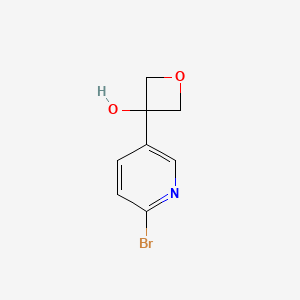

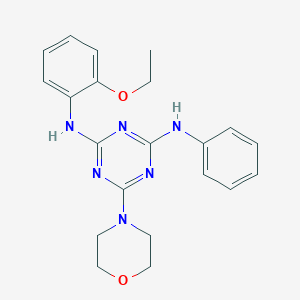
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B2550898.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)
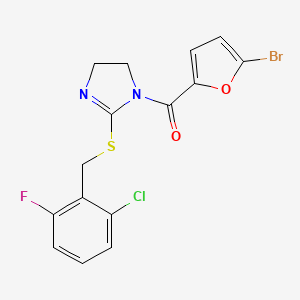
![METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2550902.png)
![1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2550905.png)
